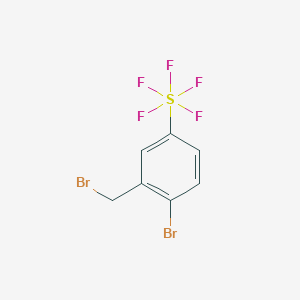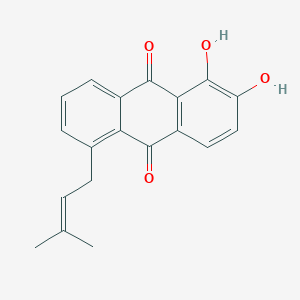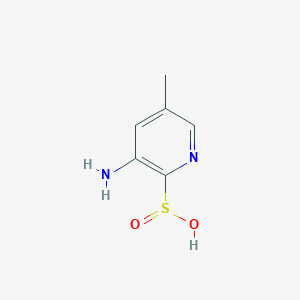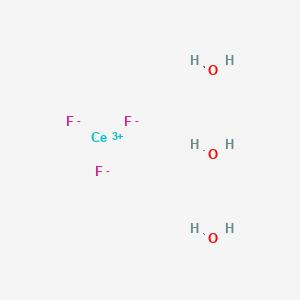
Cerium(III) fluoride trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) fluoride trihydrate, with the chemical formula CeF₃·3H₂O, is an ionic compound consisting of cerium, a rare earth metal, and fluorine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Cerium(III) fluoride appears as a mineral in the form of fluocerite-(Ce), which is a rare mineral species related mainly to pegmatites and rarely to oxidation zones of some polymetallic ore deposits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) fluoride trihydrate can be synthesized through several methods, including:
Direct Precipitation: This involves dissolving cerium nitrate hexahydrate in water and adding hydrofluoric acid to precipitate this compound.
Hydrothermal Synthesis: This method involves reacting cerium oxide with hydrofluoric acid under high temperature and pressure conditions.
Sol-Gel Method: This involves the hydrolysis and polycondensation of cerium alkoxides in the presence of hydrofluoric acid.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cerium oxide with hydrofluoric acid at elevated temperatures. The resulting product is then purified and crystallized to obtain the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(III) fluoride trihydrate undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) fluoride can be oxidized to cerium(IV) fluoride using strong oxidizing agents such as fluorine gas.
Reduction: Cerium(IV) fluoride can be reduced back to cerium(III) fluoride using reducing agents like hydrogen gas.
Substitution: Cerium(III) fluoride can react with other halogens to form cerium(III) chloride, cerium(III) bromide, and cerium(III) iodide.
Common Reagents and Conditions:
Oxidation: Fluorine gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Hydrogen halides (HCl, HBr, HI) at room temperature.
Major Products Formed:
Oxidation: Cerium(IV) fluoride.
Reduction: Cerium(III) fluoride.
Substitution: Cerium(III) chloride, cerium(III) bromide, cerium(III) iodide.
Wissenschaftliche Forschungsanwendungen
Cerium(III) fluoride trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Wirkmechanismus
The mechanism by which cerium(III) fluoride trihydrate exerts its effects involves several molecular targets and pathways:
Antioxidant Properties: Cerium(III) fluoride nanoparticles can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells. This is achieved through the redox cycling between cerium(III) and cerium(IV) states.
Radiation Protection: Cerium(III) fluoride nanoparticles can protect healthy cells from radiation-induced damage by reducing the formation of hydrogen peroxide and hydroxyl radicals.
Vergleich Mit ähnlichen Verbindungen
Cerium(III) fluoride trihydrate can be compared with other similar compounds, such as:
Lanthanum(III) fluoride (LaF₃): Similar in structure and properties, but cerium(III) fluoride has a higher refractive index and better optical properties.
Neodymium(III) fluoride (NdF₃): Similar in chemical behavior, but cerium(III) fluoride is more stable and less hygroscopic.
Praseodymium(III) fluoride (PrF₃): Similar in reactivity, but cerium(III) fluoride has better antioxidant properties and is more effective in radiation protection
This compound stands out due to its unique combination of chemical stability, optical properties, and biological activity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
CeF3H6O3 |
|---|---|
Molekulargewicht |
251.157 g/mol |
IUPAC-Name |
cerium(3+);trifluoride;trihydrate |
InChI |
InChI=1S/Ce.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
InChI-Schlüssel |
CBRINXJIESQMBP-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.[F-].[F-].[F-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
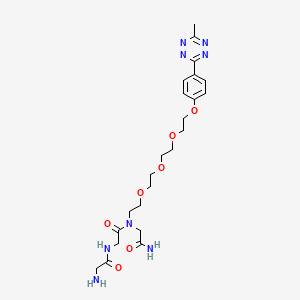
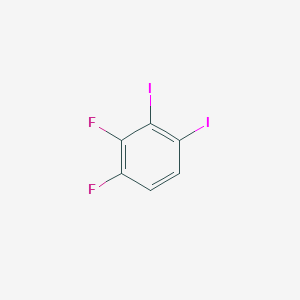
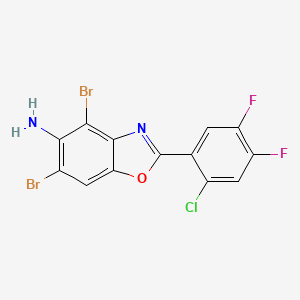
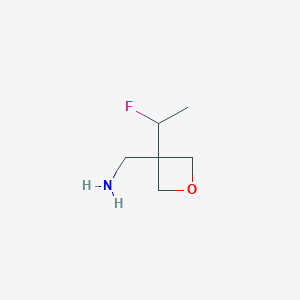
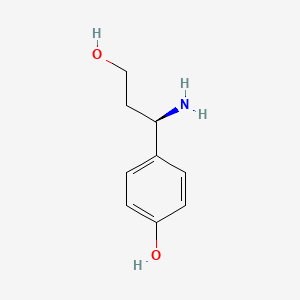



![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)

